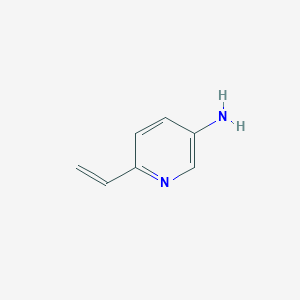

3-Pyridinamine, 6-ethenyl-

Description

Overview of Pyridinamine Derivatives in Heterocyclic Chemistry

Pyridinamine derivatives represent a cornerstone in the field of heterocyclic chemistry, a branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. ignited.innih.gov The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, imparts unique properties of basicity and aromaticity. ignited.in The incorporation of an amine (-NH₂) group to this ring structure gives rise to pyridinamines, which are pivotal building blocks in the synthesis of a wide array of functional molecules. nih.govnih.gov

These derivatives are prevalent in numerous natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). nih.gov In medicinal chemistry, the pyridinamine scaffold is of paramount importance, featuring in a multitude of pharmaceutical agents with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The position of the amino group on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and hydrogen-bonding capacity, allowing chemists to fine-tune the characteristics of the resulting compounds for specific applications. The versatility of pyridinamine derivatives makes them indispensable in drug discovery, materials science, and agrochemicals. ignited.in

Significance of Ethenyl Functional Groups in Advanced Organic Synthesis

The ethenyl group, commonly known as the vinyl group (-CH=CH₂), is a simple yet highly significant functional group in organic synthesis. wikipedia.org It consists of a carbon-carbon double bond, which renders it an unsaturated and reactive moiety. libretexts.org This reactivity is the key to its utility, as the double bond can readily participate in a wide range of chemical transformations. pressbooks.pubsolubilityofthings.comnumberanalytics.com

One of the most prominent applications of the ethenyl group is in polymerization reactions, leading to the formation of vinyl polymers like polyvinyl chloride (PVC). wikipedia.org Beyond polymerization, the ethenyl group is a versatile handle for constructing complex molecular architectures through various addition and cross-coupling reactions. wikipedia.orgpressbooks.pub For instance, it is a key participant in powerful carbon-carbon bond-forming reactions such as the Heck reaction, Suzuki coupling, and metathesis reactions. psu.edu These methodologies are fundamental in modern organic synthesis, enabling the efficient assembly of intricate molecules from simpler precursors. The presence of an ethenyl group can also influence a molecule's electronic properties through conjugation, affecting its spectroscopic and electrochemical characteristics. wikipedia.org

Contextualization of 3-Pyridinamine, 6-ethenyl- within Modern Synthetic Methodologies

3-Pyridinamine, 6-ethenyl-, also known as 6-vinylpyridin-3-amine, is a bifunctional molecule that combines the structural features of both a pyridinamine and an ethenyl-substituted compound. This unique combination of two reactive functional groups on a single heterocyclic scaffold makes it a valuable building block in contemporary organic synthesis.

The amine group at the 3-position and the ethenyl group at the 6-position provide two distinct points for chemical modification. The ethenyl group can undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, allowing for the introduction of aryl or other organic fragments. psu.eduresearchgate.net Research has shown that vinylpyridines are viable substrates in such coupling reactions, although their reactivity can be influenced by the position of the vinyl group. nih.govrsc.org Specifically, 2- and 4-vinylpyridines often show different reactivity patterns compared to 3-vinylpyridines due to the electronic effects of the ring nitrogen. thieme-connect.com

Scope and Objectives of Academic Research on 3-Pyridinamine, 6-ethenyl-

Academic research involving 3-Pyridinamine, 6-ethenyl- and related vinylpyridines primarily focuses on their utility as synthetic intermediates for creating more complex and functionally rich molecules. The main objectives of this research can be summarized as follows:

Development of Novel Synthetic Methods: A significant area of research is the exploration of new and efficient catalytic methods for the functionalization of the ethenyl group. This includes developing novel palladium or other transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. psu.eduresearchgate.net Studies have investigated the oxidative Heck coupling of vinyl pyridines with boronic acids to produce aryl vinyl pyridine products. psu.eduresearchgate.net

Synthesis of Biologically Active Compounds: The pyridinamine core is a well-established pharmacophore. Researchers utilize 3-Pyridinamine, 6-ethenyl- as a starting material to synthesize novel compounds with potential therapeutic applications. The ability to modify both the amine and ethenyl groups allows for the creation of libraries of diverse molecules for biological screening. For example, related pyridinamine structures are investigated as inhibitors of specific enzymes or as ligands for receptors.

Preparation of Advanced Materials: The ethenyl group's propensity for polymerization and the coordinating ability of the pyridine nitrogen make this compound a candidate for the synthesis of functional polymers and materials. Research in this area may explore its use in creating new ligands for catalysis or in the development of materials with specific electronic or optical properties. wikipedia.orgrsc.org

Mechanistic Studies: Understanding the reactivity of bifunctional molecules like 3-Pyridinamine, 6-ethenyl- is crucial for predicting reaction outcomes and designing new synthetic strategies. Research may focus on elucidating the mechanisms of its reactions, including the influence of the relative positions of the amine and ethenyl groups on the pyridine ring's reactivity. nih.govthieme-connect.com

Chemical Data for 3-Pyridinamine, 6-ethenyl-

| Property | Value |

| IUPAC Name | 6-ethenylpyridin-3-amine |

| Other Names | 6-Vinylpyridin-3-amine |

| CAS Number | 913574-02-4 |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Canonical SMILES | C=CC1=NC=CC=C1N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

913574-02-4 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

6-ethenylpyridin-3-amine |

InChI |

InChI=1S/C7H8N2/c1-2-7-4-3-6(8)5-9-7/h2-5H,1,8H2 |

InChI Key |

VAWXXAHAIYEJAS-UHFFFAOYSA-N |

SMILES |

C=CC1=NC=C(C=C1)N |

Canonical SMILES |

C=CC1=NC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Pyridinamine, 6 Ethenyl

Precursor-Based Synthetic Approaches to Ethenyl Pyridinamines

The construction of ethenyl pyridinamines often begins with simpler, commercially available precursors. These methods can be broadly categorized into two strategies: those that functionalize an already substituted pyridine (B92270) ring and those that build the pyridine ring with the desired substituents already in place.

Strategies Involving Functionalization of Substituted Pyridine Rings

A common approach involves the modification of a pre-existing pyridine ring. For instance, a substituted pyridine containing a group that can be converted into a vinyl group, such as an ethyl or acetyl group, can be utilized. Similarly, a nitro or cyano group can serve as a precursor to the amine functionality.

Late-stage functionalization of multi-substituted pyridines represents a powerful strategy. This can be achieved through a sequence of fluorination followed by nucleophilic aromatic substitution (SNAr) to install various functional groups. For example, a suitably substituted pyridine could be fluorinated at the 2-position, followed by displacement of the fluoride (B91410) with an appropriate nucleophile to introduce or modify a substituent that can be later converted to the vinyl group. The reactivity of the pyridine ring is crucial, with more electron-rich pyridines showing higher reactivity towards electrophilic fluorination.

Another strategy involves the direct C-H functionalization of pyridines. While functionalization at the C2 position is often favored due to electronic effects and the directing influence of the nitrogen atom, methods for distal C-H functionalization at the C3 and C4 positions have been developed. These reactions are often catalyzed by transition metals and allow for the introduction of various groups, including those that can be transformed into a vinyl group.

Approaches Incorporating Ethenyl Groups onto Pyridinamine Scaffolds

Alternatively, the vinyl group can be introduced onto a pyridinamine scaffold. This can be accomplished through various cross-coupling reactions. For example, a bromo-substituted 3-aminopyridine (B143674), such as 6-bromo-4-ethylpyridin-3-amine, can serve as a versatile intermediate. The bromine atom can be replaced with a vinyl group using a suitable vinylating agent in a metal-catalyzed reaction.

The Heck reaction, a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene, is a prominent method for this transformation. In this case, a halogenated aminopyridine would be coupled with a vinyl source. The reaction is known for its high trans selectivity.

Conjugate or Michael addition reactions to vinyl-substituted aromatic N-heterocycles also provide a route to functionalized pyridines. While this typically involves adding nucleophiles to a pre-existing vinylpyridine, the principles can be adapted to construct the desired substitution pattern. The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack.

Catalytic Transformations in the Synthesis of 3-Pyridinamine, 6-ethenyl-

Catalysis plays a pivotal role in the efficient and selective synthesis of 3-pyridinamine, 6-ethenyl-. Both metal-catalyzed and, more recently, organocatalytic methods have been developed to facilitate key bond-forming steps.

Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds in 3-pyridinamine, 6-ethenyl-.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely used for C-C bond formation. For the synthesis of 3-pyridinamine, 6-ethenyl-, a Suzuki coupling could be employed to couple a vinylboronic acid or ester with a halogenated 3-aminopyridine, or conversely, a pyridylboronic acid with a vinyl halide. The reaction is valued for its mild conditions and tolerance of various functional groups.

Heck Coupling: As mentioned previously, the Heck reaction is a powerful method for forming C-C bonds by coupling alkenes with aryl or vinyl halides. A typical strategy would involve the palladium-catalyzed reaction of a halogenated 3-aminopyridine with ethylene (B1197577) or a vinyl-containing reagent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. It allows for the coupling of amines with aryl halides or triflates. In the context of synthesizing 3-pyridinamine, 6-ethenyl-, this reaction could be used to introduce the amino group onto a pre-functionalized vinylpyridine halide. The development of various phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction.

The following table summarizes the application of these key metal-catalyzed reactions in pyridine synthesis.

| Reaction | Catalyst System (Example) | Bond Formed | Application in Pyridine Synthesis |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / P(o-tolyl)₃ | C-C | Coupling of pyridyl aluminum reagents with aryl bromides. |

| Heck Coupling | PdCl₂ / Base | C-C | Arylation of alkenes with iodobenzene. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos / t-BuONa | C-N | Mono-N-arylation of aniline (B41778) with methyl 2,6-dichloroisonicotinate. |

Organocatalytic and Metal-Free Methods for Ethenyl Pyridinamine Construction

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding the use of potentially toxic metals. Organocatalysts, which are small organic molecules, can activate substrates through various non-covalent interactions.

For the synthesis of aminopyridine derivatives, organocatalytic approaches have been developed for

Green Chemistry Principles in 3-Pyridinamine, 6-ethenyl- Synthesis

Aqueous and Sustainable Reaction Environments

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. scirp.orgacademie-sciences.fr For the synthesis of 3-Pyridinamine, 6-ethenyl- and related pyridines, significant efforts have been made to utilize more sustainable reaction media, particularly water.

Aqueous reaction environments offer numerous advantages, including reduced cost, enhanced safety, and simplified purification procedures. ethernet.edu.etscielo.br For instance, Suzuki-Miyaura coupling reactions can often be performed in aqueous solvent systems, sometimes with the aid of phase-transfer catalysts or water-soluble ligands to facilitate the interaction between the organic and aqueous phases. nih.gov The use of microwave irradiation in conjunction with aqueous media can further accelerate reaction times and improve yields, representing a greener alternative to conventional heating. nih.gov

Furthermore, the development of recyclable catalysts, such as those supported on polymers like poly(4-vinylpyridine), contributes to the sustainability of the synthesis. academie-sciences.frscielo.brum.edu.my These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and catalyst consumption. academie-sciences.fr

Atom Economy and Reaction Efficiency Considerations

Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. acs.orgbeilstein-journals.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

Addition reactions theoretically have 100% atom economy as all reactant atoms are incorporated into the final product. While not directly applicable for the primary synthesis of the substituted pyridine ring in this case, it's a guiding principle for efficient synthesis.

Substitution reactions , such as the initial bromination of a pyridine derivative, have lower atom economy as they produce byproducts.

Cross-coupling reactions also generate stoichiometric byproducts. For example, in a Suzuki coupling, boronic acid derivatives are converted into borates. In a Stille coupling, the tin-containing byproduct must be removed. msu.edu The Heck reaction, in its ideal form using ethylene, can be highly atom-economical. unishivaji.ac.innumberanalytics.comnumberanalytics.com

Chemical Reactivity and Transformation Mechanisms of 3 Pyridinamine, 6 Ethenyl

Reactivity of the Amine Moiety (3-Position)

The amine group in the 3-position of the pyridine (B92270) ring is a key site for nucleophilic reactions and can direct transformations at adjacent positions.

Nucleophilic Reactivity in Condensation and Substitution Reactions

The primary amine group of 3-Pyridinamine, 6-ethenyl- exhibits nucleophilic character, enabling it to participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions, typically acid-catalyzed, result in the formation of imines, also known as Schiff bases, with the elimination of a water molecule libretexts.orgyoutube.com. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Furthermore, the amine group can act as a nucleophile in substitution reactions. For instance, it can react with acyl halides or anhydrides to form the corresponding amides. The reactivity in these processes is influenced by the basicity of the amine and the electrophilicity of the reaction partner.

| Reaction Type | Reactant | Product | Conditions |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Acid catalysis |

| Acylation | Acyl Halide/Anhydride | Amide | Base (optional) |

Amine-Directed Metalation and C-H Activation Processes

The amine functionality can serve as a directed metalation group (DMG), facilitating the deprotonation of the pyridine ring at the ortho position (C-4) by strong bases like organolithium reagents baranlab.orgwikipedia.org. This process, known as directed ortho-metalation (DoM), generates a lithiated intermediate that can subsequently react with various electrophiles to introduce new substituents at the C-4 position with high regioselectivity wikipedia.orgharvard.edu. The heteroatom of the amine group coordinates to the lithium, positioning the base for selective proton abstraction from the adjacent carbon baranlab.orgwikipedia.org.

In addition to DoM, the amine group can direct transition-metal-catalyzed C-H activation reactions. For example, rhodium(III)-catalyzed C-H activation can occur at the C-4 position, enabling the coupling with various reaction partners nih.gov. These methods provide a powerful strategy for the functionalization of the pyridine ring.

| Process | Reagent | Intermediate/Product | Key Feature |

| Directed ortho-Metalation (DoM) | Organolithium (e.g., n-BuLi) | 4-Lithiated Pyridine Derivative | High regioselectivity for C-4 substitution |

| C-H Activation | Transition Metal Catalyst (e.g., Rh(III)) | C-4 Functionalized Pyridine | Catalytic functionalization of C-H bond |

Formation of Imine and Schiff Base Derivatives

The reaction of 3-Pyridinamine, 6-ethenyl- with aldehydes or ketones leads to the formation of imine or Schiff base derivatives nih.govrsc.orgnih.gov. This condensation reaction is reversible and typically requires acid catalysis to facilitate the dehydration step libretexts.orgyoutube.com. The optimal pH for imine formation is generally mildly acidic, around pH 4-5, to ensure sufficient protonation of the hydroxyl intermediate to act as a good leaving group (water) without excessively protonating the nucleophilic amine reactant libretexts.orgyoutube.com. The resulting C=N double bond in the imine product can be further reduced to a secondary amine if desired. The stability of the formed imine can be enhanced by conjugation with aromatic substituents youtube.com.

The general mechanism for imine formation involves two main stages:

Nucleophilic addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine libretexts.org.

Dehydration: The carbinolamine is protonated on the oxygen, followed by the elimination of a water molecule to form the iminium ion, which is then deprotonated to yield the neutral imine libretexts.org.

Reactivity of the Ethenyl Moiety (6-Position)

The ethenyl group at the 6-position is an electron-deficient double bond due to the electron-withdrawing nature of the pyridine ring, making it susceptible to various addition and cycloaddition reactions.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond of the ethenyl group can undergo a variety of addition reactions. Due to the electron-withdrawing pyridine ring, it is an effective Michael acceptor, reacting with nucleophiles in conjugate addition reactions nsf.govnih.gov. Organometallic reagents, such as organolithium compounds, can add to the β-carbon of the vinyl group, generating a stabilized anionic intermediate that can be trapped by electrophiles nsf.govnih.gov.

Furthermore, the double bond can participate in electrophilic addition reactions, though the reactivity is modulated by the pyridine ring's electronic properties. For instance, addition of halogens or hydrogen halides can occur. The double bond can also be involved in radical addition reactions acs.org.

| Reaction Type | Reagent | Product |

| Michael Addition | Nucleophile (e.g., organolithium) | Conjugate adduct |

| Electrophilic Addition | Electrophile (e.g., H-X, X₂) | Saturated derivative |

| Radical Addition | Radical species | Functionalized side chain |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The ethenyl group of 3-Pyridinamine, 6-ethenyl- can act as a dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition with 1,3-dipoles such as azomethine ylides, which can lead to the formation of five-membered heterocyclic rings like pyrrolidines mdpi.comnih.govmdpi.com. These reactions are a powerful tool for the construction of complex heterocyclic systems nih.govchemrxiv.org. The stereoselectivity and regioselectivity of these reactions are often influenced by the nature of the dipole, the dipolarophile, and the reaction conditions mdpi.commdpi.com.

Additionally, the ethenyl group can potentially participate in other types of cycloadditions, such as [4+2] cycloadditions (Diels-Alder reactions), where it would act as the dienophile, reacting with a suitable diene.

| Cycloaddition Type | Reactant | Product |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azomethine ylide) | Pyrrolidine-fused pyridine |

| [4+2] Cycloaddition | Diene | Cyclohexene-fused pyridine |

Radical Reactions Involving the Vinyl Group

The vinyl group of 3-Pyridinamine, 6-ethenyl- is expected to be susceptible to radical reactions, such as polymerization and radical additions. In analogous compounds like 3-vinylpyridine (B15099), nitroxide-mediated radical polymerization has been successfully employed to synthesize long-chain polymers with controlled molecular weights and low polydispersities. cmu.edu The rate of such polymerizations is influenced by factors like temperature and the presence of solvents. cmu.edu

However, no studies were identified that specifically detail the radical polymerization or other radical-initiated reactions of 3-Pyridinamine, 6-ethenyl-. The presence of the amino group at the 3-position could significantly influence the electronic properties of the vinyl group and the pyridine ring, potentially altering its reactivity in radical processes compared to unsubstituted vinylpyridines. The amino group could, for instance, affect the stability of radical intermediates or participate in side reactions. Without experimental data, any discussion of reaction kinetics or mechanism remains speculative.

Interplay of Functional Groups in Complex Reaction Cascades

The juxtaposition of the amino and vinyl functional groups on the pyridine scaffold of 3-Pyridinamine, 6-ethenyl- presents the potential for complex reaction cascades, particularly in the formation of fused heterocyclic rings. The amino group can act as a nucleophile, while the vinyl group can act as an electrophile or a participant in cycloaddition reactions.

Synergistic Reactivity in Fused Heterocyclic Ring Formation

The synthesis of pyridine-fused heterocycles is a significant area of organic chemistry, often involving the strategic construction of one heterocyclic ring onto a pre-existing one. ias.ac.inbohrium.com Theoretically, the amino group of 3-Pyridinamine, 6-ethenyl- could react intramolecularly with the vinyl group or its derivatives under various conditions to form fused ring systems. For example, after an initial reaction at the vinyl group, the amino group could participate in a subsequent cyclization step. However, a review of the literature did not yield any specific examples of such synergistic reactivity for this particular compound.

Regioselectivity and Stereoselectivity in Multi-functionalized Systems

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. For a molecule like 3-Pyridinamine, 6-ethenyl-, reactions involving both the amino and vinyl groups would need to be highly controlled to achieve a desired outcome. For instance, in a hypothetical reaction involving an electrophilic attack, the directing effects of both the pyridine nitrogen and the amino group would influence the position of the attack. Similarly, any reaction creating a new stereocenter would require careful selection of reagents and conditions to control the stereochemical outcome. There is currently no available research that discusses the regioselective or stereoselective reactions of 3-Pyridinamine, 6-ethenyl-.

Advanced Spectroscopic and Computational Characterization of 3 Pyridinamine, 6 Ethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Pyridinamine, 6-ethenyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete assignment of all proton and carbon signals in the 3-Pyridinamine, 6-ethenyl- molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. The pyridine (B92270) ring protons and the vinyl group protons will exhibit distinct chemical shifts. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the unique carbon atoms in the molecule.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For 3-Pyridinamine, 6-ethenyl-, COSY would show correlations between adjacent protons on the pyridine ring and within the ethenyl group. researchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals. researchgate.netsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. wikipedia.org This technique is vital for piecing together the molecular structure by connecting different spin systems. For example, it would show correlations between the ethenyl protons and the pyridine ring carbons, and vice versa, confirming the position of the vinyl substituent. sdsu.eduscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. u-tokyo.ac.jp This provides crucial information about the three-dimensional structure and conformation of the molecule. researchgate.net

Predicted NMR Data for 3-Pyridinamine, 6-ethenyl-

The following data is predicted based on the analysis of similar structures, such as 3-aminopyridine (B143674) and various vinylpyridines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | ~150 | H4, H7a, H7b |

| 3 | - | ~135 | H2, H4, H5-NH₂ |

| 4 | ~7.0-7.2 | ~125 | H2, H5 |

| 5 | ~8.0-8.2 | ~145 | H4, H6 |

| 6 | ~7.3-7.5 | ~120 | H5, H7 |

| 7 (CH) | ~6.6-6.8 | ~136 | C2, C6, C8 |

| 8 (CH₂) | ~5.4-5.6 (trans), ~6.1-6.3 (cis) | ~115 | C6, C7 |

Conformational Analysis and Dynamic NMR Studies

Dynamic NMR (DNMR) studies can provide insights into conformational changes and other dynamic processes within the molecule, such as the rotation around the C-C single bond connecting the ethenyl group to the pyridine ring. copernicus.orgresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in peak shapes, which can be analyzed to determine the energy barriers for these rotations.

NOESY experiments are also central to conformational analysis. The presence or absence of cross-peaks between the ethenyl protons and the proton at position 5 of the pyridine ring can help determine the preferred orientation of the vinyl group relative to the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for studying molecular interactions. nih.gov

Identification of Characteristic Functional Group Vibrations (e.g., C=C, N-H)

The FTIR and Raman spectra of 3-Pyridinamine, 6-ethenyl- would be expected to show distinct bands corresponding to its primary functional groups.

N-H Vibrations: The amino (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending vibrations are expected around 1600 cm⁻¹. nist.gov

C=C and C=N Vibrations: The stretching vibrations of the C=C bonds in the pyridine ring and the ethenyl group, as well as the C=N bonds of the pyridine ring, will appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the pyridine ring is typically observed above 3000 cm⁻¹, while the vinyl C-H stretching also appears in this region. C-H out-of-plane bending vibrations in the 700-1000 cm⁻¹ range are often diagnostic of the substitution pattern on the ring.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H (Amino) | Bending (Scissoring) | 1590 - 1650 |

| C-H (Aromatic/Vinyl) | Stretching | 3000 - 3100 |

| C=C / C=N (Ring) | Stretching | 1400 - 1600 |

| C=C (Vinyl) | Stretching | 1620 - 1650 |

Elucidation of Intermolecular Interactions

Changes in the position and shape of vibrational bands can indicate intermolecular interactions such as hydrogen bonding. The N-H stretching bands of the amino group are particularly sensitive to their environment. mdpi.com In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another is likely. This would be observed as a broadening and a shift to lower frequency of the N-H stretching bands compared to the spectrum in a dilute, non-polar solvent. Raman spectroscopy can also be a powerful tool for studying such interactions in different environments, including on surfaces. nih.govmdpi.comsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of 3-Pyridinamine, 6-ethenyl-.

The molecular formula for 3-Pyridinamine, 6-ethenyl- is C₇H₈N₂. Its calculated monoisotopic mass is 120.0687. HRMS would be able to confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. nih.gov Under electron ionization (EI), the molecular ion would likely undergo fragmentation through several pathways. researchgate.netnih.gov

Proposed Key Fragmentation Pathways:

Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion (m/z 119).

Loss of HCN: A common fragmentation for pyridine rings, leading to an ion at m/z 93.

Loss of the amino group radical (•NH₂): This would result in a fragment ion corresponding to 3-vinylpyridine (B15099) at m/z 104. nist.govnist.gov

Cleavage of the vinyl group: Loss of an ethenyl radical (•C₂H₃) would produce a fragment corresponding to 3-aminopyridine at m/z 94. nist.gov

Table 3: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

|---|---|

| 120 | [M]⁺ (Molecular Ion) |

| 119 | [M-H]⁺ |

| 104 | [M-NH₂]⁺ |

| 94 | [M-C₂H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. When a molecule, such as 3-Pyridinamine, 6-ethenyl-, absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed (λmax) correspond to the energy differences between these orbitals and provide valuable information about the molecule's conjugated system.

For 3-Pyridinamine, 6-ethenyl-, the spectrum is expected to be dominated by π → π* and n → π* transitions. The pyridine ring, the amino group (-NH2), and the ethenyl (-CH=CH2) group form a conjugated system. The amino group acts as an electron-donating group (auxochrome), and the ethenyl group extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent 3-aminopyridine. The specific λmax values are influenced by the solvent polarity, as solvents can stabilize the ground and excited states differently.

A hypothetical UV-Vis absorption data table for 3-Pyridinamine, 6-ethenyl- in a common solvent like ethanol (B145695) is presented below for illustrative purposes, based on transitions observed in similar compounds.

Table 1: Hypothetical UV-Vis Absorption Data for 3-Pyridinamine, 6-ethenyl-

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π* | ~280-320 | Transition involving the conjugated π-system of the pyridine ring and ethenyl group. |

Computational Chemistry Investigations (Quantum Chemical Approaches)

Quantum chemical calculations offer powerful tools to complement experimental data, providing detailed insights into molecular structure, properties, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for calculating its electronic properties. For a molecule like 3-Pyridinamine, 6-ethenyl-, a common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p).

The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. These calculations would likely show that the pyridine ring is planar, with the amino and ethenyl substituents also tending towards planarity to maximize π-system conjugation. Key parameters of interest include the C-N bond length of the amino group, the C=C bond length of the ethenyl group, and the bond lengths within the pyridine ring.

Table 2: Predicted Geometric Parameters for 3-Pyridinamine, 6-ethenyl- (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Pyridine C-N Bond Length | ~1.34 Å |

| Pyridine C-C Bond Length | ~1.39 Å |

| C-NH2 Bond Length | ~1.37 Å |

| C=C (ethenyl) Bond Length | ~1.33 Å |

Computational methods can accurately predict spectroscopic data. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. By calculating the energies of various electronic transitions, TD-DFT can predict the λmax values, which can then be compared with experimental results for validation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the same DFT level of theory used for geometry optimization. The predicted chemical shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Spectroscopic Parameters for 3-Pyridinamine, 6-ethenyl- (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (π → π*) | ~295 nm |

| ¹H NMR (GIAO) | Pyridine Ring Protons | δ 7.0-8.5 ppm |

| ¹H NMR (GIAO) | Ethenyl Protons | δ 5.5-6.8 ppm |

| ¹³C NMR (GIAO) | Pyridine Ring Carbons | δ 110-150 ppm |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For 3-Pyridinamine, 6-ethenyl-, the HOMO is expected to have significant electron density on the electron-rich amino group and the π-system. The LUMO is likely distributed over the pyridine ring and the ethenyl group's π* anti-bonding orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 4: Calculated Frontier Molecular Orbital Energies for 3-Pyridinamine, 6-ethenyl- (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -5.8 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.2 eV |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices help in predicting how the molecule will behave in a chemical reaction.

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): Describes the ability to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons, calculated as ω = χ² / (2η).

These indices are invaluable for comparing the reactivity of different molecules and predicting sites of electrophilic or nucleophilic attack. Furthermore, computational modeling can be used to map out entire reaction pathways, calculating the transition state energies and activation barriers for potential reactions involving 3-Pyridinamine, 6-ethenyl-, thus providing a deeper understanding of its chemical behavior.

Table 5: Calculated Global Reactivity Indices for 3-Pyridinamine, 6-ethenyl- (Illustrative)

| Reactivity Index | Definition | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV |

Role As a Chemical Building Block and Ligand in Advanced Materials and Catalysis

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of an amino group on the pyridine (B92270) ring makes 3-Pyridinamine, 6-ethenyl- an excellent starting material for the synthesis of various fused heterocyclic systems. The pyridine nitrogen and the exocyclic amino group can participate in a range of cyclization reactions to form bicyclic and polycyclic structures, which are prevalent in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles that exhibit a wide array of biological activities. The synthesis of these systems often involves the reaction of an aminopyridine with an α-haloketone or a related two-carbon synthon. In this context, 3-Pyridinamine, 6-ethenyl- can serve as the aminopyridine precursor.

The general synthetic approach involves the initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the exocyclic amino group to form the imidazole (B134444) ring. This reaction sequence, known as the Tschitschibabin reaction, is a cornerstone in the synthesis of imidazo[1,2-a]pyridines.

While specific examples detailing the use of 3-Pyridinamine, 6-ethenyl- in this reaction are not extensively documented in readily available literature, the established reactivity of aminopyridines suggests its viability as a substrate. The resulting 6-ethenyl-imidazo[1,2-a]pyridine scaffold would be a valuable intermediate for further functionalization or polymerization through the vinyl group.

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an alternative and efficient route to 3-aminoimidazo[1,2-a]pyridines. nih.gov This one-pot reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. Adapting this methodology to 3-Pyridinamine, 6-ethenyl- would provide a direct entry to 3-amino-6-ethenyl-imidazo[1,2-a]pyridine derivatives.

A variety of catalysts, including Lewis acids and Brønsted acids, have been employed to promote these transformations. nih.gov Furthermore, the development of eco-friendly methods, such as those utilizing microwave assistance or greener solvents, has enhanced the accessibility of these important heterocyclic systems. mdpi.com

Table 1: Synthetic Methodologies for Imidazo[1,2-a]pyridines from Aminopyridines

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Tschitschibabin Reaction | Aminopyridine, α-Haloketone | Base, Heat | 2-Substituted Imidazo[1,2-a]pyridines |

| Groebke-Blackburn-Bienaymé | Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted Acid | 3-Amino-2-substituted Imidazo[1,2-a]pyridines |

The reactivity of the amino and ethenyl groups in 3-Pyridinamine, 6-ethenyl- opens avenues for the synthesis of a variety of other polycyclic pyridine scaffolds. The amino group can participate in condensation and cyclization reactions with bifunctional reagents to construct fused pyrimidines, pyrazines, or other nitrogen-containing rings.

For instance, reaction with 1,3-dicarbonyl compounds could lead to the formation of pyridopyrimidines. Similarly, reactions with α,β-unsaturated carbonyl compounds could be employed to build fused dihydropyridine (B1217469) rings, which can subsequently be aromatized.

The ethenyl group, on the other hand, can undergo a range of transformations. It can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile, leading to the formation of complex polycyclic systems. Additionally, the vinyl group can be functionalized through various addition reactions or used in cross-coupling reactions to extend the aromatic system.

While specific documented examples utilizing 3-Pyridinamine, 6-ethenyl- for the synthesis of these diverse polycyclic systems are scarce, the fundamental principles of heterocyclic chemistry strongly support its potential as a versatile precursor for creating novel and complex molecular architectures.

Ligand in Transition Metal Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group of 3-Pyridinamine, 6-ethenyl- provide two potential coordination sites, making it an interesting ligand for transition metal complexes. The presence of the ethenyl group adds another layer of functionality, allowing for the potential formation of organometallic species or the polymerization of the resulting metal complexes.

The coordination chemistry of aminopyridines with various transition metals is well-established. mdpi.com These ligands can coordinate to metal centers through the pyridine nitrogen, the amino nitrogen, or both, acting as a bidentate chelating ligand. The synthesis of such complexes typically involves the reaction of a metal salt with the aminopyridine ligand in a suitable solvent.

In the case of 3-Pyridinamine, 6-ethenyl-, coordination is expected to primarily occur through the pyridine nitrogen, which is generally a stronger Lewis base than the amino group. However, chelation involving both the pyridine and amino nitrogens to form a five-membered ring is also a possibility, depending on the metal ion and the reaction conditions.

The ethenyl group can also play a role in the coordination chemistry. In low-valent transition metal complexes, the π-system of the vinyl group can coordinate to the metal center, leading to the formation of η²-alkene complexes. This type of interaction is common in organometallic chemistry and can influence the catalytic activity of the resulting complex.

Although specific reports on the synthesis of metal complexes with 3-Pyridinamine, 6-ethenyl- are not widely available, the extensive research on related aminopyridine and vinylpyridine complexes provides a strong foundation for predicting their behavior.

The coordination of 3-Pyridinamine, 6-ethenyl- to a metal center can result in various coordination modes and geometries.

Monodentate Coordination: The ligand can coordinate to the metal center through the pyridine nitrogen atom, which is the most common mode for simple pyridines. In this case, the amino and ethenyl groups would remain uncoordinated.

Bidentate Chelation: The ligand can act as a bidentate N,N'-chelating ligand, coordinating through both the pyridine nitrogen and the amino nitrogen to form a stable five-membered ring with the metal center. This mode of coordination would likely result in a distorted geometry around the metal.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridging ligand, with the pyridine nitrogen coordinating to one metal center and the amino nitrogen coordinating to another.

η²-Alkene Coordination: The ethenyl group can coordinate to the metal center through its π-electrons. This is more likely to occur with electron-rich, low-valent metals. This coordination can be in addition to or instead of the N-coordination.

The resulting coordination geometry (e.g., octahedral, tetrahedral, square planar) will depend on the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the other ligands in the coordination sphere.

The structure of the 3-Pyridinamine, 6-ethenyl- ligand is expected to have a significant influence on the catalytic activity and selectivity of its metal complexes.

Electronic Effects: The amino group is an electron-donating group, which increases the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can enhance the catalytic activity of the metal in certain reactions, such as oxidative addition. The ethenyl group, being a π-system, can also influence the electronic properties of the complex.

Steric Effects: The steric bulk of the ligand and its substituents can affect the accessibility of the metal center to substrates, thereby influencing the selectivity of the catalytic reaction. The position of the substituents on the pyridine ring is crucial in determining the steric environment around the metal.

Polymerization Capability: The presence of the ethenyl group allows for the possibility of immobilizing the metal complex onto a polymer support. This can be achieved by copolymerizing the metal complex of 3-Pyridinamine, 6-ethenyl- with other monomers. Immobilized catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recycling.

While direct catalytic studies involving metal complexes of 3-Pyridinamine, 6-ethenyl- are not readily found in the literature, research on analogous aminopyridine and vinylpyridine complexes has demonstrated their utility in various catalytic transformations, including polymerization, hydrogenation, and cross-coupling reactions. nsf.govumn.edu

Table 2: Potential Applications of Metal Complexes with Ethenyl Pyridinamine Ligands

| Application Area | Rationale |

|---|---|

| Homogeneous Catalysis | The tunable electronic and steric properties of the ligand can be used to control the activity and selectivity of the metal catalyst. |

| Heterogeneous Catalysis | The ethenyl group allows for the immobilization of the complex on a polymer support, facilitating catalyst recovery and reuse. |

Polymer Chemistry and Materials Science Applications

The potential of 3-Pyridinamine, 6-ethenyl- as a monomer in polymer chemistry lies in its bifunctional nature, possessing both a polymerizable vinyl group and a reactive amino group on the pyridine ring. This structure suggests its capability to act as a versatile building block for functional polymers.

Monomer in Homopolymerization and Copolymerization Processes

There is no available scientific literature detailing the homopolymerization of 3-Pyridinamine, 6-ethenyl-. The synthesis of its isomer, 2-amino-6-vinylpyridine, has been reported in a patent, but no subsequent polymerization data was provided. General polymerization techniques for vinylpyridines, such as free radical polymerization, anionic polymerization, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are well-established for other vinylpyridine isomers. It is plausible that similar methods could be applied to 3-Pyridinamine, 6-ethenyl-, but experimental data is required to confirm this.

Similarly, no studies have been published on the copolymerization of 3-Pyridinamine, 6-ethenyl- with other monomers. The presence of the amino group could potentially influence the reactivity of the vinyl group and the properties of the resulting copolymer.

Incorporation into Functional Polymer Architectures (e.g., Block Copolymers)

The incorporation of vinylpyridine monomers into complex polymer architectures like block copolymers is a common strategy to create functional materials. However, no specific examples of block copolymers containing 3-Pyridinamine, 6-ethenyl- units have been reported. The synthesis of such block copolymers would likely involve living polymerization techniques, where the monomer is added to a living polymer chain of another monomer.

Applications in Advanced Polymeric Materials (e.g., sensing, catalysis supports)

Given the absence of polymers derived from 3-Pyridinamine, 6-ethenyl-, there are no documented applications of these materials. Hypothetically, the presence of the amino group and the pyridine nitrogen could make polymers containing this monomer suitable for applications such as:

Sensing: The lone pair of electrons on the pyridine nitrogen and the amino group could interact with metal ions or other analytes, leading to a detectable signal.

Catalysis Supports: The pyridine and amino functionalities could serve as coordination sites for catalytic metal species.

However, these remain speculative applications without experimental validation.

Application as a Chemical Probe or Intermediate in Broader Chemical Research

There is no information in the scientific literature regarding the use of 3-Pyridinamine, 6-ethenyl- as a chemical probe. Its potential as a synthetic intermediate is suggested by its structure, which could be modified through reactions involving the amino group or the vinyl group. For example, the vinyl group could be introduced via cross-coupling reactions such as the Heck, Suzuki, or Sonogashira reactions on a suitable 6-halo-3-aminopyridine precursor. However, specific examples of its use as an intermediate in the synthesis of other compounds are not available.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. nih.gov For 3-Pyridinamine, 6-ethenyl-, future efforts will likely concentrate on moving beyond classical multi-step syntheses towards more elegant and efficient strategies. A significant area of development will be the application of transition-metal catalyzed cross-coupling reactions to construct the core structure. Methodologies such as Suzuki, Stille, or Sonogashira couplings could be envisioned for the introduction of the ethenyl group onto a pre-functionalized aminopyridine.

Furthermore, late-stage functionalization through C-H activation represents a powerful future direction. Developing catalytic systems capable of directly vinylating or aminating a pyridine (B92270) ring at specific positions would dramatically improve atom economy and reduce the need for protecting groups and pre-functionalized starting materials. The use of photoredox catalysis and flow chemistry are emerging trends that promise to deliver automated, scalable, and highly efficient syntheses of complex pyridine derivatives.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

While the individual reactivity of amino and vinyl groups is well-understood, their interplay within the 3-Pyridinamine, 6-ethenyl- framework offers fertile ground for discovering novel transformations. Future research will likely focus on the selective manipulation of one functional group in the presence of the other.

Key areas for exploration include:

Asymmetric Transformations: Developing enantioselective reactions targeting the vinyl group, such as asymmetric hydrogenation, dihydroxylation, or epoxidation, would provide access to valuable chiral synthons for pharmaceutical development.

Radical Reactions: The vinyl group is an excellent radical acceptor. Investigating its participation in radical addition or cyclization cascades could unlock new pathways to complex polycyclic nitrogen heterocycles. The regioselective radical addition of phosphine (B1218219) derivatives to vinylpyridines has already shown promise in creating functionalized phosphinic acids. researchgate.net

Cycloaddition Reactions: The ethenyl-pyridine system could potentially act as a diene or dienophile in various cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, leading to the rapid construction of fused and bridged ring systems.

Metal-Complex Formation: The pyridine nitrogen and the amino group can act as ligands for metal centers, potentially influencing the reactivity of the vinyl group or enabling novel catalytic cycles. The formation of cycloplatinated(II) complexes with 2-vinylpyridine (B74390) highlights the coordinating ability of such scaffolds. nih.gov

Advanced Computational Predictions and Experimental Verification for Complex Systems

The integration of computational chemistry with experimental synthesis is becoming indispensable for modern chemical research. For a molecule like 3-Pyridinamine, 6-ethenyl-, computational tools, particularly Density Functional Theory (DFT), will play a crucial role in predicting its behavior and guiding synthetic efforts.

Future research will leverage computational modeling to:

Predict Reaction Mechanisms: Elucidate the transition states and reaction pathways for novel transformations, helping to rationalize observed selectivity and optimize reaction conditions.

Forecast Reactivity: Model the electronic properties, such as frontier molecular orbital (HOMO-LUMO) energies, to predict the most likely sites of electrophilic or nucleophilic attack and the molecule's propensity to participate in pericyclic reactions.

Design Catalysts: Computationally screen potential catalysts for specific transformations, such as asymmetric hydrogenation of the vinyl group, to identify promising candidates for experimental validation. Molecular docking studies are already used to predict the binding modes of pyridine derivatives to biological targets like enzymes. mdpi.com

This synergistic approach, where computational predictions are tested and refined by experimental results, will accelerate the discovery of new reactions and applications for this versatile molecule.

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool for generating molecular diversity efficiently. bohrium.comnih.gov The dual functionality of 3-Pyridinamine, 6-ethenyl- makes it an ideal substrate for MCRs.

Emerging trends in this area include:

Novel MCR Scaffolds: Designing new MCRs where the amino group acts as a key nucleophile (e.g., in Ugi or Passerini-type reactions) while the vinyl group is reserved for a subsequent, in-situ transformation like a Heck coupling or cycloaddition.

Diversity-Oriented Synthesis: Using 3-Pyridinamine, 6-ethenyl- as a central building block in MCR-based strategies to rapidly assemble large libraries of structurally diverse and complex pyridine derivatives for high-throughput screening in drug discovery. researchgate.net

Atom Economy: MCRs are inherently atom-economical, aligning with the principles of green chemistry. acsgcipr.org Future work will focus on developing MCRs that build complex molecules with minimal waste. One-pot, four-component reactions under microwave irradiation are already demonstrating the potential for high yields and short reaction times in pyridine synthesis. nih.govacs.org

Design of Sustainable and Scalable Synthetic Routes for Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research on 3-Pyridinamine, 6-ethenyl- will prioritize the development of green and industrially scalable synthetic protocols.

This involves a shift towards:

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, and utilizing non-toxic, earth-abundant metal catalysts instead of precious metals where possible. nih.gov

Biocatalysis: Exploring enzymatic or whole-cell biotransformations for key synthetic steps. Biocatalysis can offer unparalleled selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

Renewable Feedstocks: Investigating synthetic pathways that originate from biomass-derived starting materials. The production of pyridines from renewable sources like glycerol (B35011) is an active area of research aimed at reducing reliance on fossil fuels. nih.gov

Continuous Flow Manufacturing: Moving from traditional batch processing to continuous flow systems can offer improved safety, consistency, and scalability, while often reducing reaction times and improving yields.

By focusing on these emerging trends, the chemical community can unlock the full potential of 3-Pyridinamine, 6-ethenyl- as a valuable component in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials.

Q & A

What are the recommended spectroscopic methods for structural characterization of 3-Pyridinamine, 6-ethenyl-?

Level: Basic

Methodological Answer:

To confirm the structure of 3-Pyridinamine, 6-ethenyl-, use a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify aromatic protons (δ 6.5–8.5 ppm) and the ethenyl group (δ 5.0–6.5 ppm for CH=CH). Compare chemical shifts with analogs like 2-Pyridinamine (δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): Electron ionization (EI) MS can confirm the molecular ion peak (e.g., m/z 132 for CHN) and fragmentation patterns. Reference NIST databases for validation .

- Infrared (IR) Spectroscopy: Identify amine (-NH) stretches (~3300–3500 cm) and C=C stretches (~1600–1680 cm) .

How can computational modeling aid in predicting the reactivity of 3-Pyridinamine, 6-ethenyl-?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electrophilic Aromatic Substitution (EAS): Calculate Fukui indices to identify reactive sites on the pyridine ring. The ethenyl group at position 6 may direct substituents to positions 2 or 4 via resonance effects.

- Tautomerization: Model potential tautomers (e.g., imine vs. amine forms) using Gibbs free energy comparisons.

- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate reactivity in solvents like DMSO or water .

What experimental strategies resolve contradictions in reported spectral data for pyridinamine derivatives?

Level: Advanced

Methodological Answer:

Contradictions in spectral data (e.g., conflicting -NMR shifts) can arise from solvent polarity, tautomerism, or impurities. To resolve:

Reproduce Conditions: Replicate the experiment using identical solvents (e.g., DO vs. CDCl) and concentrations.

Cross-Validation: Compare with high-resolution MS and X-ray crystallography (if crystalline).

Literature Meta-Analysis: Review analogs like 3-Pyridinamine (δ 954.4 cm in CRC data) to identify systematic errors .

How to design a stability study for 3-Pyridinamine, 6-ethenyl- under varying pH and temperature?

Level: Basic

Methodological Answer:

Experimental Design:

- pH Stability: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Reference CRC data for related compounds (e.g., 3-Pyridinamine’s thermal properties) .

- Light Sensitivity: Conduct accelerated degradation studies under UV/Vis light (300–800 nm).

What synthetic routes are feasible for introducing substituents to the ethenyl group in 3-Pyridinamine, 6-ethenyl-?

Level: Advanced

Methodological Answer:

The ethenyl group allows functionalization via:

- Electrophilic Addition: React with bromine (Br) in CCl to form a dibromide intermediate.

- Heck Coupling: Use Pd catalysts to cross-couple with aryl halides, expanding conjugation (e.g., forming biaryl systems).

- Hydroboration-Oxidation: Convert the ethenyl group to a primary alcohol for further derivatization.

Key Considerations: Monitor regioselectivity and steric effects from the pyridine ring .

How to optimize reaction yields in the synthesis of 3-Pyridinamine, 6-ethenyl- derivatives?

Level: Advanced

Methodological Answer:

Use a Design of Experiments (DoE) approach:

Factor Screening: Test variables like temperature (40–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).

Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions.

Scale-Up Validation: Confirm reproducibility at 10x scale, adjusting mixing rates and heat transfer.

Reference analogs like 6-methoxy-3-pyridinamine (synthesized in 72% yield under reflux) .

How to address solubility challenges for 3-Pyridinamine, 6-ethenyl- in aqueous systems?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.